molecular formula C16H25ClN4O2 B7898754 tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B7898754
M. Wt: 340.8 g/mol
InChI Key: AJTOADRLJLPDDF-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C16H25ClN4O2 It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group of the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
  • tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
  • tert-Butyl (5-chloropyrazin-2-yl)carbamate

Uniqueness

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a pyrimidine moiety makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)21-7-5-12(6-8-21)10-19-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTOADRLJLPDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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